molecular formula C13H8Cl2N2O2S B2703623 1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 477872-33-6

1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No. B2703623
CAS RN: 477872-33-6
M. Wt: 327.18
InChI Key: NRUAXCBWOVICTL-UHFFFAOYSA-N
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Description

“1-[(2,4-Dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C13H8Cl2N2O2S . It has an average mass of 327.186 Da and a monoisotopic mass of 325.968353 Da .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boron reagents for Suzuki–Miyaura coupling . This process is widely applied in transition metal catalysed carbon–carbon bond forming reactions . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “1-[(2,4-Dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine” consists of 13 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Safety And Hazards

The safety data sheet for similar compounds indicates that they are highly flammable and harmful if swallowed, in contact with skin, or if inhaled . They can cause skin and eye irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using the substance only in well-ventilated areas or outdoors .

properties

IUPAC Name

1-(2,4-dichlorophenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S/c14-10-3-4-12(11(15)8-10)20(18,19)17-7-5-9-2-1-6-16-13(9)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUAXCBWOVICTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine

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